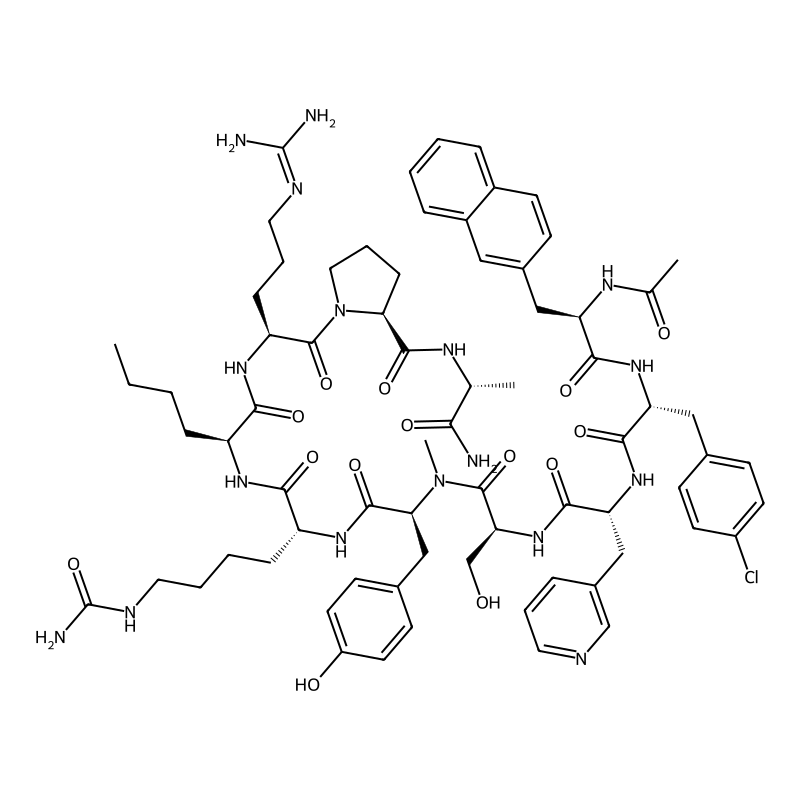

Ozarelix

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ozarelix (CAS: 295350-45-7), also known as D-63153, is a synthetic, fourth-generation decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In procurement and material selection, it is primarily valued for its ability to rapidly and reversibly suppress luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone without inducing the initial hormonal 'flare' characteristic of GnRH agonists. Beyond basic endocrine suppression, Ozarelix is structurally optimized to support sustained-release depot formulations without the need for complex polymer matrices, relying instead on its intrinsic physicochemical aggregation properties. Furthermore, it was specifically developed to overcome the severe histamine-releasing liabilities that plagued earlier generations of GnRH antagonists, making it a superior precursor for advanced in vivo models and translation-focused formulation development [1].

Substituting Ozarelix with other GnRH antagonists or agonists introduces critical failures in both formulation processability and model validity. Replacing it with a GnRH agonist (e.g., Leuprolide) causes an initial testosterone surge, invalidating studies that require immediate and absolute hormone ablation. If a buyer substitutes Ozarelix with older antagonists like Abarelix or Cetrorelix, they introduce severe in vivo safety liabilities due to potent histamine-releasing properties (Cetrorelix EC50 = 1.3 µg/mL for histamine release), which can trigger anaphylactic-like reactions in animal models [1]. Furthermore, substituting Ozarelix with the third-generation antagonist Degarelix fundamentally alters formulation behavior; while Ozarelix incorporates its acetate counterion into its aggregates to form stable depot gels, Degarelix excludes it, necessitating entirely different handling, buffering, and manufacturing protocols for sustained-release applications [2].

References

- [1] Debruyne, F., et al. (2010). An update on the use of gonadotropin-releasing hormone antagonists in prostate cancer. Therapeutic Advances in Urology, 2(3), 105-116.

- [2] Ferstl, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 582-595.

Counterion-Inclusive Aggregation for Depot Formulation

A critical differentiator for manufacturing sustained-release injectables is how a peptide interacts with its counterions during self-assembly. 1H NMR spectroscopy in 100% H2O demonstrates that Ozarelix actively includes its acetate counterion within its supramolecular aggregates. In stark contrast, the closely related antagonist Degarelix entirely excludes the acetate counterion from its aggregates [1]. This inclusion mechanism allows Ozarelix to form stable, high-concentration microcrystalline gel depots upon injection without requiring complex encapsulation in PLGA or other synthetic polymer matrices.

| Evidence Dimension | Acetate counterion behavior in aqueous aggregates |

| Target Compound Data | Ozarelix: Actively includes acetate counterion in aggregates |

| Comparator Or Baseline | Degarelix: Excludes acetate counterion from aggregates |

| Quantified Difference | Fundamental shift in supramolecular assembly mechanism |

| Conditions | 1H NMR spectroscopy in neat H2O tracking pH and absolute integral values |

Buyers developing sustained-release peptide formulations must select Ozarelix over Degarelix if they intend to leverage counterion-inclusive gelation to simplify the manufacturing of depot injections.

Critical Aggregation Concentration (CAC) for Handling and Solubility

The concentration at which a peptide begins to aggregate dictates its handling ease in the laboratory and its behavior during formulation. Fluorescence spectroscopy reveals that Ozarelix has a Critical Aggregation Concentration (CAC) of 0.17 mg/mL (~0.1 mM). In comparison, the structural analog Cetrorelix possesses a much lower CAC of 0.04 mg/mL (~0.03 mM) [1]. The higher CAC of Ozarelix provides a wider concentration window for handling the peptide in a fully dissolved, monomeric state before premature precipitation or gelation occurs, reducing processability bottlenecks.

| Evidence Dimension | Critical Aggregation Concentration (CAC) |

| Target Compound Data | Ozarelix: 0.17 mg/mL (~0.1 mM) |

| Comparator Or Baseline | Cetrorelix: 0.04 mg/mL (~0.03 mM) |

| Quantified Difference | Ozarelix requires a >4-fold higher concentration to initiate aggregation |

| Conditions | Fluorescence spectroscopy in 10 mM ammonium acetate buffer (pH 7.0) |

A higher CAC ensures that Ozarelix is significantly easier to process, filter, and handle in solution at low-to-medium concentrations compared to Cetrorelix, minimizing unwanted line-clogging or premature gelation.

Direct Apoptotic Efficacy in Androgen-Independent Models

While most GnRH antagonists exert their effects solely by suppressing systemic testosterone, Ozarelix demonstrates a unique secondary mechanism critical for advanced oncology research. In vitro studies on androgen-independent, hormone-refractory prostate cancer cell lines (DU145 and PC3) show that Ozarelix directly induces G2/M cell cycle arrest and caspase-8/3-dependent apoptosis [1]. Furthermore, it down-regulates c-FLIP(L) and sensitizes these TRAIL-resistant cancer cells to TRAIL-induced apoptosis, an effect not achievable by merely removing androgens from the system.

| Evidence Dimension | Mechanism of action in AR-negative cells |

| Target Compound Data | Ozarelix: Induces direct caspase-8/3-dependent apoptosis and sensitizes to TRAIL |

| Comparator Or Baseline | Standard androgen deprivation / generic antagonists: Ineffective in AR-negative, hormone-refractory models |

| Quantified Difference | Provides a direct cytotoxic pathway independent of the pituitary-gonadal axis |

| Conditions | In vitro assays utilizing DU145 and PC3 (androgen-independent) cell lines |

Researchers procuring compounds for castration-resistant prostate cancer (CRPC) models must select Ozarelix to leverage its direct apoptotic effects on AR-negative cells, which standard hormone-suppressing agents cannot replicate.

Development of Sustained-Release Peptide Depot Formulations

Because Ozarelix actively includes its acetate counterion during supramolecular assembly, it is the ideal precursor for industrial and laboratory teams developing long-acting, sustained-release injectables. It allows formulators to achieve a stable microcrystalline gel depot without the cost and complexity of integrating PLGA microspheres or other advanced polymer delivery systems [1].

Castration-Resistant Prostate Cancer (CRPC) In Vitro and In Vivo Models

Ozarelix is highly recommended for oncology researchers studying hormone-refractory, androgen-receptor-negative cell lines (such as DU145 and PC3). Its unique ability to directly induce caspase-8/3-dependent apoptosis and sensitize cells to TRAIL-induced death makes it a dual-action tool that outperforms generic GnRH antagonists in advanced CRPC models[3].

High-Safety Endocrine Suppression Studies

For researchers requiring immediate and complete suppression of the pituitary-gonadal axis in sensitive animal models, Ozarelix provides a superior safety profile compared to first- and second-generation antagonists (like Abarelix and Cetrorelix). Its fourth-generation structural modifications minimize the risk of severe histamine release and anaphylactic reactions, ensuring higher survival rates and less confounding inflammatory data in prolonged in vivo studies [2].

References

- [1] Ferstl, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 582-595.

- [2] Debruyne, F., et al. (2010). An update on the use of gonadotropin-releasing hormone antagonists in prostate cancer. Therapeutic Advances in Urology, 2(3), 105-116.

- [3] Festuccia, C., et al. (2010). Ozarelix, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors. The Prostate, 70(12), 1340-1349.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Schneider A, Lang A, Naumann W. Fluorescence Spectroscopic Determination of the Critical Aggregation Concentration of the GnRH Antagonists Cetrorelix, Teverelix and Ozarelix. J Fluoresc. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20514551.

3: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.

4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

Explore Compound Types